4,4'-Dinitrostilbene-2,2'-disulfonic Acid Disodium Salt
Overview
Description
“2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt” is an organic compound with the formula (O2NC6H3(SO3Na)CH)2 . It is a white, water-soluble solid . This compound is a derivative of trans-stilbene, containing nitro and sulfonic acid functional groups on each of the two phenyl rings . It is a common precursor to a variety of textile dyes and optical brighteners .
Synthesis Analysis
The synthesis of “2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt” begins with the sulfonation of 4-nitrotoluene. This reaction affords 4-nitrotoluene-2-sulfonic acid. Oxidation of this species with sodium hypochlorite yields the disodium salt of 4,4’-dinitrostilbene-2,2’-disulfonic acid .Molecular Structure Analysis
The molecular structure of this compound is derived from trans-stilbene, containing nitro and sulfonic acid functional groups on each of the two phenyl rings . The molecular formula is C14H8N2Na2O10S2 .Chemical Reactions Analysis
The product is useful as its reaction with aniline derivatives results in the formation of azo dyes . Commercially important dyes derived from this compound include Direct Red 76, Direct Brown 78, and Direct Orange 40 .Physical and Chemical Properties Analysis
The compound is a white, water-soluble solid . The molecular weight is 474.335 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Toxicology and Carcinogenesis
4,4'-Diamino-2,2'-stilbenedisulfonic acid, a compound related to 2,2'-Stilbenedisulfonic acid, 4,4'-dinitro-, disodium salt, has been utilized in toxicology and carcinogenesis studies. These studies, which involve feed trials in rats and mice, explore its impact on body weight, organ weights, and potential carcinogenic activity. Notably, the compound did not show evidence of carcinogenic activity in these studies (National Toxicology Program Technical Report Series, 1992).
Biomaterials and Medical Applications
Research on the blend of poly(vinyl alcohol) and poly(vinyl pyrrolidone) with 4,4′-diazido-2,2′-stilbenedisulfonic acid disodium salt has shown potential in medical applications. This blend exhibits properties suitable for medium or long-term implants, highlighting the compound's relevance in biomaterials (Journal of Applied Polymer Science, 2013).
Polymer Science
The compound has been integrated into the synthesis of fluorinated sulfonated polytriazoles, which demonstrate significant potential as materials for proton exchange membranes. These materials have applications in fields such as energy and environmental technology, showcasing the versatility of 2,2'-Stilbenedisulfonic acid derivatives in polymer science (Journal of Membrane Science, 2014).
Sensing and Detection Technologies
A variant of this compound, used in the preparation of anionic conjugated polytriazole, has demonstrated efficient sensing capabilities for aluminum ions. This suggests its application in environmental monitoring and water purity control (Polymer Chemistry, 2016).
Agriculture and Plant Studies
In agriculture and plant research, derivatives of 2,2'-Stilbenedisulfonic acid have been used to study anion transport in corn root protoplasts. This application highlights the compound's role in understanding plant physiology and potentially in agricultural biotechnology (Plant Physiology, 1981).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a common precursor to a variety of textile dyes and optical brighteners .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The synthesis of this compound begins with the sulfonation of 4-nitrotoluene, which yields 4-nitrotoluene-2-sulfonic acid. This species is then oxidized with sodium hypochlorite to produce the disodium salt of 4,4’-dinitrostilbene-2,2’-disulfonic acid .
Biochemical Pathways
The compound is involved in the formation of azo dyes when it reacts with aniline derivatives . Azo dyes are synthetic colors that contain an azo group (-N=N-) as part of their structure. These dyes are widely used in the textile industry. Commercially important dyes derived from this compound include Direct Red 76, Direct Brown 78, and Direct Orange 40 .
Result of Action
The primary result of the action of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt is the formation of azo dyes . These dyes are used in the textile industry for coloring fabrics. Additionally, the reduction of this compound yields 4,4’-diamino-2,2’-stilbenedisulfonic acid, which is a common optical brightener .
Action Environment
The action, efficacy, and stability of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemicals can affect the compound’s reactivity and the efficiency of dye formation .
Biochemical Analysis
Biochemical Properties
4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt plays a significant role in biochemical reactions, particularly in the formation of azo dyes. The compound interacts with aniline derivatives to produce these dyes . Additionally, it can be reduced to 4,4’-diamino-2,2’-stilbenedisulfonic acid, which is a common optical brightener . The interactions with aniline derivatives involve the formation of azo bonds, which are crucial for the dyeing process.
Cellular Effects
The effects of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt on various cell types and cellular processes are not extensively documented. Its derivatives, such as 4,4’-diamino-2,2’-stilbenedisulfonic acid, have been shown to influence cellular functions. For instance, these compounds can affect cell signaling pathways and gene expression by interacting with cellular anion transporters . This interaction can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt exerts its effects through binding interactions with biomolecules. The compound can inhibit or activate enzymes involved in the synthesis of azo dyes . Additionally, it can undergo reduction to form 4,4’-diamino-2,2’-stilbenedisulfonic acid, which acts as an optical brightener by binding to specific sites on fabrics . These binding interactions are essential for the compound’s role in dyeing and brightening processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt are important factors to consider. The compound is generally stable under standard conditions, but its long-term effects on cellular function have not been extensively studied . In vitro and in vivo studies are needed to determine any potential degradation products and their impact on cellular processes over time.
Dosage Effects in Animal Models
The effects of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt at different dosages in animal models have not been well-documented. Studies on its derivatives suggest that high doses may lead to adverse effects, such as ulcers in the stomach
Metabolic Pathways
4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt is involved in metabolic pathways related to the synthesis of azo dyes. The compound interacts with enzymes and cofactors that facilitate the formation of azo bonds . These interactions are crucial for the production of commercially important dyes, such as Direct Red 76, Direct Brown 78, and Direct Orange 40 . The compound’s role in these pathways highlights its importance in the textile industry.
Transport and Distribution
The transport and distribution of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt within cells and tissues are not well-characterized. Its derivatives are known to interact with cellular anion transporters, which may influence their localization and accumulation within cells
Subcellular Localization
The subcellular localization of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt has not been extensively studied. Its derivatives, such as 4,4’-diamino-2,2’-stilbenedisulfonic acid, are known to target specific compartments within cells . These targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its activity and function.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for '2,2'-Stilbenedisulfonic acid, 4,4'-dinitro-, disodium salt' involves the nitration of '2,2'-Stilbenedisulfonic acid' followed by the reduction of the nitro groups to amino groups and subsequent diazotization and coupling reactions to form the final product.", "Starting Materials": [ "'2,2'-Stilbenedisulfonic acid'", "Nitric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfite", "Sodium nitrate", "Sodium carbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Nitration of '2,2'-Stilbenedisulfonic acid' using a mixture of nitric acid and sulfuric acid to form '2,2'-Stilbenedisulfonic acid, 4,4'-dinitro-'", "Step 2: Reduction of the nitro groups to amino groups using sodium sulfite and sodium hydroxide", "Step 3: Diazotization of the amino groups using sodium nitrite and hydrochloric acid", "Step 4: Coupling of the diazonium salt with '2,2'-Stilbenedisulfonic acid' in the presence of sodium carbonate and sodium chloride to form the final product '2,2'-Stilbenedisulfonic acid, 4,4'-dinitro-, disodium salt'" ] } | |
CAS No. |
3709-43-1 |
Molecular Formula |
C14H10N2NaO10S2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
disodium;5-nitro-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H10N2O10S2.Na/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;/h1-8H,(H,21,22,23)(H,24,25,26);/b2-1+; |
InChI Key |
UGYWBUWKASLNLO-TYYBGVCCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na] |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
3709-43-1 15883-59-7 |
|
physical_description |
4,4'-dinitro-2,2'-stilbenedisulfonic acid disodium salt is a white powder. (NTP, 1992) |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
128-42-7 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,2'-(1,2-ethenediyl)bis(5-nitrobenzenesulfonic acid) 2,2'-stilbenedisulfonic acid, 4,4'-dinitro- 2,2'-stilbenedisulfonic acid, 4,4'-dinitro-, disodium salt 4,4'-dinitro-2,2'-stilbene disulfonate disodium salt 4,4'-dinitro-2,2'-stilbenedisulfonic acid 4,4'-dinitro-2,2'-stilbenedisulfonic acid, (E)-isomer 4,4'-dinitro-2,2'-stilbenedisulfonic acid, (Z)-isomer 4,4'-dinitro-2,2'-stilbenedisulfonic acid, disodium salt 4,4'-dinitro-2,2'-stilbenedisulfonic acid, sodium salt 4,4'-dinitrostilbene-2,2'-disulphonic acid benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-nitro-, sodium salt (1:2) dinitrostilbenedisulfonic acid disodium 4,4'-dinitro-2,2'-stilbenedisulfonate DNDS |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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